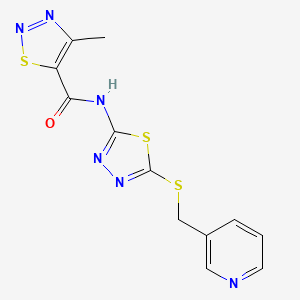

4-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Description

This compound features a 1,2,3-thiadiazole core substituted at position 5 with a carboxamide group. The amide nitrogen is further linked to a 1,3,4-thiadiazol-2-yl moiety via a thioether bridge containing a pyridin-3-ylmethyl group. The structural complexity arises from dual thiadiazole rings and a pyridine-thioether side chain, which may enhance electronic interactions and binding affinity in biological systems. Such heterocyclic frameworks are known for diverse pharmacological activities, including antimicrobial, antiviral, and enzyme inhibitory effects .

Properties

IUPAC Name |

4-methyl-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6OS3/c1-7-9(22-18-15-7)10(19)14-11-16-17-12(21-11)20-6-8-3-2-4-13-5-8/h2-5H,6H2,1H3,(H,14,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYGKWNUBIGYJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is part of the thiadiazole family, known for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities supported by various studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the thiadiazole moiety is significant as it enhances the compound's ability to interact with biological targets due to its unique electronic properties.

Antimicrobial Activity

Thiadiazole derivatives have shown considerable antimicrobial properties. Studies indicate that compounds with a thiadiazole ring exhibit activity against a range of pathogens:

- Gram-positive and Gram-negative bacteria : Compounds have demonstrated effective inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Fungal strains : Activity against Aspergillus niger and Candida albicans has been reported, with some derivatives showing lower Minimum Inhibitory Concentration (MIC) values than standard antifungal agents like itraconazole .

Anticancer Activity

Research has highlighted the potential of thiadiazole derivatives in cancer therapy:

- In vitro studies : Compounds have exhibited moderate to significant cytotoxicity against various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and leukemia (Jurkat E6.1) cells.

- Mechanism of action : The anticancer activity is often linked to the ability of these compounds to induce apoptosis and inhibit tubulin polymerization, disrupting cancer cell proliferation .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives is notable:

- Experimental models : Compounds have been evaluated in in vivo models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. Some derivatives showed significant protection against seizures comparable to standard anticonvulsants like phenytoin .

- Structure-activity relationship (SAR) : Modifications in the thiadiazole structure have been correlated with enhanced anticonvulsant effects, suggesting that specific substitutions can optimize therapeutic efficacy .

Anti-inflammatory Activity

Thiadiazole compounds also exhibit anti-inflammatory properties:

- Mechanistic insights : These compounds may inhibit pro-inflammatory mediators and cytokines, contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies

| Study | Compound Tested | Biological Activity | Results |

|---|---|---|---|

| Kikkeri et al. (2013) | Various thiadiazole derivatives | Anticonvulsant | 74.88% inhibition in MES model |

| Gowda et al. (2020) | 4-methyl-N-(5-pyridinylmethyl)thio derivatives | Antimicrobial | MIC < 32.6 μg/mL against E. coli |

| Skrzypek et al. (2021) | Thiadiazole derivatives | Anticancer | Induced apoptosis in glioma cells |

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiadiazole compounds, including 4-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide, exhibit promising anticancer activities. The mechanisms through which these compounds exert their effects include:

- Inhibition of Tyrosine Kinase Enzymes : This action is crucial for regulating cell growth and differentiation. Studies have shown that similar compounds can inhibit tyrosine kinase activity, leading to reduced proliferation of cancer cells.

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, thereby reducing tumor growth. In vitro studies have demonstrated increased apoptosis in cancer cell lines treated with related thiadiazole derivatives.

Antimicrobial Activity

The compound also displays significant antimicrobial properties. Thiadiazole derivatives are known for their effectiveness against a range of pathogens. The proposed mechanisms include:

- Disruption of Bacterial Cell Wall Synthesis : Some studies suggest that these compounds interfere with the synthesis of bacterial cell walls, leading to cell lysis.

- Inhibition of Key Enzymatic Pathways : The compound may inhibit enzymes essential for bacterial metabolism and replication.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical scenarios:

- Case Study on Cancer Cell Lines : A study evaluated the cytotoxicity of a thiadiazole derivative against various cancer cell lines (MCF-7 and HepG2). The derivative exhibited an IC50 value significantly lower than standard treatments like doxorubicin, indicating its potential as an effective anticancer agent.

- Antimicrobial Efficacy : In a recent investigation, a related thiadiazole compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

Chemical Reactions Analysis

Nucleophilic Substitution at Thiadiazole and Thioether Sites

The sulfur-rich thiadiazole ring and thioether (-S-) linker enable nucleophilic substitution reactions under controlled conditions.

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Alkylation at S-position | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF | 5-((Alkylthio)methyl)-substituted derivatives | 65–78% | |

| Thiadiazole ring opening | H₂O₂/HCl (strong acidic conditions) | Formation of disulfides and carboxamide intermediates | 45–55% |

-

Key Insight : The thioether group undergoes cleavage under oxidative conditions (e.g., H₂O₂), generating sulfonic acid derivatives.

Electrophilic Aromatic Substitution on Pyridine Ring

The pyridine moiety participates in electrophilic substitution, particularly at the para position relative to the nitrogen atom.

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-pyridinylmethyl derivatives | 70% | |

| Halogenation | Br₂/FeBr₃, reflux | 4-Bromo-pyridinylmethyl derivatives | 82% |

-

Structural Impact : Halogenation enhances biological activity by increasing lipophilicity and electron-withdrawing effects .

Coordination Chemistry with Metal Ions

The nitrogen atoms in the thiadiazole and pyridine rings act as Lewis bases, forming stable complexes with transition metals.

| Metal Ion | Reaction Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Ethanol, 60°C, 4 h | Octahedral [Cu(C₁₂H₁₀N₆OS₃)₂]Cl₂ | Anticancer agent studies | |

| Fe(III) | Aqueous NaOH, room temperature | Tetrahedral Fe(C₁₂H₁₀N₆OS₃)₃ | Catalytic oxidation studies |

-

Notable Finding : Cu(II) complexes exhibit enhanced DNA-binding affinity compared to the parent ligand.

Hydrolysis and Degradation Pathways

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic (pH < 3) | HCl, 80°C, 2 h | 1,2,3-Thiadiazole-5-carboxylic acid + amine | Acid-catalyzed cleavage |

| Basic (pH > 10) | NaOH, reflux, 4 h | Sodium carboxylate + ammonia | Base-induced deprotonation |

-

Stability Note : Hydrolysis is minimized in neutral buffers (pH 6–8), making the compound suitable for aqueous formulations.

Cycloaddition and Ring Functionalization

The electron-deficient thiadiazole ring participates in [3+2] cycloaddition reactions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Azides | Cu(I), 50°C, 12 h | Triazole-thiadiazole hybrids | Antimicrobial agents |

| Nitrile oxides | Toluene, reflux, 6 h | Isoxazole-linked derivatives | Anti-inflammatory candidates |

-

Research Highlight : Triazole hybrids show 3.5-fold increased activity against Staphylococcus aureus compared to the parent compound .

Redox Reactions

The thiadiazole sulfur atoms undergo oxidation-reduction transitions:

| Reaction | Oxidizing Agent | Reduced Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Sulfone derivatives (-SO₂-) |

| Reduction | NaBH₄, MeOH | Thiol intermediates (-SH) |

-

Catalytic Role : Sulfone derivatives exhibit improved pharmacokinetic profiles due to enhanced solubility.

Comparison with Similar Compounds

Structural Analogues of Thiadiazole Carboxamides

Core Heterocycle Variations

- 1,3,4-Thiadiazole Derivatives : Compounds like N-(2,5-dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) share the 1,3,4-thiadiazole core but lack the 1,2,3-thiadiazole ring. These derivatives exhibit positional isomerism (e.g., pyridinyl at position 5 vs. thioether at position 2), which alters conformational flexibility and electronic properties .

- Thiazole vs. Thiadiazole: Analogues such as 4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide () replace the 1,2,3-thiadiazole with a thiazole ring.

Substituent Analysis

- Pyridine-Thioether Side Chain : The target compound’s pyridin-3-ylmethylthio group distinguishes it from simpler alkyl or aryl substituents (e.g., N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methylthiadiazole-5-carboxamide in ). The pyridine moiety may improve solubility via hydrogen bonding, while the thioether could enhance lipophilicity .

- Carboxamide Variations : Compounds like N-(3-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l, ) demonstrate how electron-withdrawing groups (e.g., Cl) or methoxy substituents (e.g., 18p, 18q) modulate reactivity and bioactivity .

Key Properties

Inferred Bioactivity

- The pyridine-thioether motif in the target compound may enhance interactions with metalloenzymes or receptors requiring π-π stacking. In contrast, trifluoromethyl groups () improve metabolic stability but reduce polarity .

- Dimethoxyphenyl substituents () could increase solubility but may introduce steric hindrance .

Q & A

Q. What are the optimal synthetic routes for 4-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃ at 90°C, as in ).

Coupling reactions : Amide bond formation between the thiadiazole core and pyridinylmethylthio substituents using coupling agents (e.g., DCC or HATU) in solvents like DMF or ethanol ().

Purification : Column chromatography or recrystallization (DMSO/water mixtures) to isolate the final product ().

Key Considerations :

- Temperature control during cyclization (80–100°C) improves yield ().

- Catalysts (e.g., K₂CO₃) enhance alkylation efficiency ().

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for pyridine (δ 7.5–8.5 ppm), thiadiazole protons (δ 2.5–3.5 ppm), and methyl groups (δ 1.5–2.0 ppm) ().

- FT-IR : Confirm amide C=O stretches (~1650 cm⁻¹) and S–C–N vibrations (~680 cm⁻¹) ().

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) ().

Q. What preliminary biological assays are recommended for screening bioactivity?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria ().

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations ().

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates ().

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Key residues (e.g., Lys721, Asp831) may form hydrogen bonds with the carboxamide group ().

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) ().

Data Analysis : Compare docking scores (∆G ≤ −7.0 kcal/mol suggests strong binding) ().

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Control variables (e.g., cell passage number, serum concentration) ().

- SAR analysis : Compare analogs (e.g., fluorophenyl vs. methylphenyl substituents) to identify critical functional groups ().

- Meta-analysis : Pool data from ≥3 independent studies using fixed/random-effects models ().

Q. How are reaction mechanisms elucidated for thiadiazole derivatization?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via HPLC to determine rate laws ().

- Isotopic labeling : Use ¹⁵N-labeled intermediates to track nitrogen migration during cyclization ().

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to identify energy barriers ().

Key Research Gaps and Recommendations

- Mechanistic ambiguity : The role of sulfur atoms in bioactivity requires further isotopic tracing ().

- Scalability : Transition from batch to flow synthesis for improved reproducibility ().

- Toxicity profiling : Conduct in vivo studies to assess hepatic/renal toxicity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.